Hexaconazole
Overview
Description
Hexaconazole is a broad-spectrum systemic triazole fungicide . It is used for the control of many fungi, particularly Ascomycetes and Basidiomycetes . It is commonly used in the control of apple, coffee, and peanut diseases . It is also used mainly for the control of rice sheath blight in China, India, Vietnam, and parts of East Asia .
Synthesis Analysis
A common synthetic method involves the reaction of hexanoic acid with an appropriate nitrogen source to generate hexanoic azole acid . Subsequently, hexanoic azole acid is converted into Hexaconazole through reduction, esterification, or other chemical reactions . A new nanoformulation of a fungicide, namely chitosan-hexaconazole nanoparticles with a mean diameter size of 18 nm, has also been developed .
Molecular Structure Analysis
The molecular formula of Hexaconazole is C14H17Cl2N3O . The molecular weight is 314.21 g/mol . The structure of Hexaconazole was confirmed by Fourier‐transform infrared spectroscopy and gas chromatography–mass spectrometry .
Chemical Reactions Analysis
Hexaconazole has been used in the formulation of nanodelivery systems . The loading content of hexaconazole for different systems varies, indicating that it interacts differently with various surfactants . The fungicide residue was analyzed at different time intervals after treatment .
Physical And Chemical Properties Analysis
Hexaconazole is a solid substance . It is soluble in DMSO . The molecular weight of Hexaconazole is 314.21 g/mol .
Scientific Research Applications
1. Plant Growth Regulation and Stress Tolerance
Hexaconazole, a systemic fungicide belonging to the triazole class, has been found to exhibit non-traditional plant growth regulator properties. Studies have shown that Hexaconazole-Cu complex enhances the salt tolerance in Triticum aestivum seedlings. This effect includes an increased root/shoot ratio, higher chlorophyll and soluble protein content, and better management of stress-related effects such as proline content and malondialdehyde accumulation. These properties contribute significantly to the plant's resilience under stress conditions like salinity (Li et al., 2016) (Li et al., 2016). Similarly, hexaconazole has been shown to ameliorate salinity stress in Brassica napus L. plants, improving growth parameters and enhancing antioxidant enzyme activities (Akbari et al., 2011) (Akbari et al., 2011).
2. Fungicide Residue Monitoring
In the context of oil palm plantations, the application of hexaconazole for controlling Ganoderma infection necessitates a method to determine residual amounts of the fungicide in environmental samples like water, soil, and leaf. Studies on hexaconazole behavior in the oil palm agro-environment reveal its persistence and dynamics in these ecosystems, highlighting the need for careful monitoring and management of its application (Muhamad et al., 2012) (Muhamad et al., 2012).
3. Impact on Agricultural Produce Quality
The use of hexaconazole in agriculture, particularly in controlling fungal diseases in crops like tomatoes, has implications for the produce's growth and development. For instance, hexaconazole application in tomatoes can delay fruit ripening when applied to healthy plants, affecting the taste and flavor. While it increases fruit size and prevents rotting, it can also reduce the quality of the fruit (Deng et al., 2022) (Deng et al., 2022).
4. Environmental Persistence and Degradation
Understanding the environmental persistence of hexaconazole is crucial for assessing its ecological impact. Studies have investigated the dissipation rate of hexaconazole in different environmental conditions, revealing its moderate persistence in soil and the influence of various factors like soil conditions and climatic elements on its degradation. This knowledge is vital for environmental risk assessment and management practices in agriculture (Maznah et al., 2015) (Maznah et al., 2015).
5. Potential for Endocrine Disruption
Recent studies have raised concerns about the endocrine-disrupting potential of hexaconazole. It has been found to bind with sex hormone-binding globulin (SHBG), potentially disrupting the normal synthesis of steroidal hormones. This interaction suggests significant endocrine disruption risks associated with hexaconazole, especially in agricultural settings (Alquraini, 2023) (Alquraini, 2023).
6. Enhancement of Antioxidant Systems in Plants
Hexaconazole has been shown to induce antioxidant protection in plants like Matricaria chamomilla, subjected to drought stress. Itsignificantly affects morphological characteristics, productivity, and the accumulation of secondary metabolites like apigenin-7-glucoside. This indicates that hexaconazole can play a crucial role in enhancing plant resilience to environmental stressors through modulation of antioxidant systems (Hojati et al., 2011) (Hojati et al., 2011).
7. Impact on Soil Microbial Communities
Hexaconazole's effect on soil microbial communities and nitrogen transformations in paddy soils is another important area of study. It has been observed that hexaconazole can affect microbial biomass, respiratory activity, and the abundance of certain bacterial populations. These effects are crucial for understanding the ecological risks posed by the widespread use of hexaconazole in agriculture and its potential to affect soil quality and nitrogen cycling (Ju et al., 2017) (Ju et al., 2017).
8. Development of Nanohexaconazole
Research into the formulation of nanodispersions of hexaconazole, termed nanohexaconazole, has shown promising results. This new formulation is more water-soluble and effective against certain species of Aspergillus compared to its micronized counterpart. Such innovations in formulation can potentially enhance the efficacy of hexaconazole and reduce environmental impacts from its use (Roy et al., 2018) (Roy et al., 2018).
9. Biodegradation Mechanism
Studies have also focused on the biodegradation mechanism of hexaconazole, identifying efficient degradation strains capable of breaking down the fungicide in environments like sewage and soil. Understanding these mechanisms is crucial for developing strategies to mitigate the environmental persistence of hexaconazole and reduce its potential risks (An et al., 2020) (An et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMIIPIFODONDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034653 | |
Record name | Hexaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaconazole | |
CAS RN |
79983-71-4 | |
Record name | Hexaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79983-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaconazole [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079983714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX9R3X1FQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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